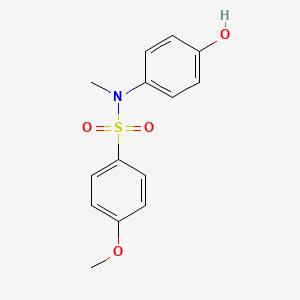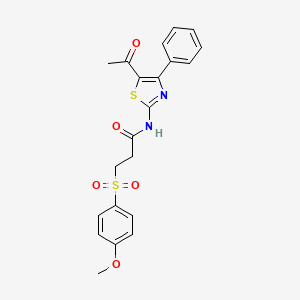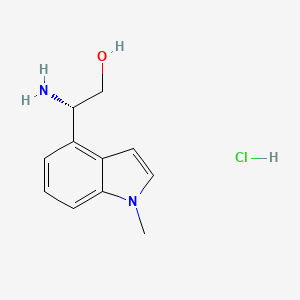
N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzene-1-sulfonamide” is a complex organic compound. The closest compound I found is “N-(4-hydroxyphenyl)glycine”, also known as Glycin . It is a photographic developing agent used in classic black-and-white developer solutions .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, N-(4-hydroxyphenyl)glycine, can be synthesized by treating p-aminophenol with chloracetic acid in a solvent .Applications De Recherche Scientifique
Pharmacological Interactions
A study by Farré et al. (2007) explored the pharmacodynamic and pharmacokinetic interaction between paroxetine, a potent inhibitor of serotonin reuptake and CYP2D6 activity, and 3,4-Methylenedioxymethamphetamine (MDMA, “ecstasy”). The research found that pretreatment with paroxetine significantly attenuates MDMA-related physiological and psychological effects, suggesting interactions at pharmacodynamic (serotonin transporter) and pharmacokinetic (CYP2D6 metabolism) levels. This interaction highlights the compound's potential in studying drug interactions and safety profiles Farré et al., 2007.
Environmental and Human Exposure Studies
Shoeib et al. (2005) conducted a study on perfluorinated alkyl sulfonamides (PFASs), which are used in various consumer products for surface protection, and their occurrence in indoor air, house dust, and outdoor air. This research provided new insights into the environmental presence and human exposure to such compounds, highlighting the importance of understanding the impact of chemical substances on human health and the environment Shoeib et al., 2005.
Chemoprevention Studies
Veronesi et al. (1992) discussed the chemopreventive properties of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) against breast cancer, emphasizing its safety and potential for preventing contralateral primary tumors in women already treated for breast cancer. This example underscores the compound's role in cancer research, particularly in the exploration of preventive strategies against recurrent or secondary cancers Veronesi et al., 1992.
Endocrine Disruption Research
Guenther et al. (2002) investigated the presence of 4-Nonylphenols (NPs), known endocrine disruptors, in food, highlighting the ubiquitous nature of such compounds and their potential health implications. This study sheds light on the importance of monitoring and understanding the effects of environmental chemicals that act as endocrine disruptors, contributing to ongoing discussions about human exposure to these substances and their long-term health consequences Guenther et al., 2002.
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-4-methoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-15(11-3-5-12(16)6-4-11)20(17,18)14-9-7-13(19-2)8-10-14/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVSPUWGJAEPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-mesityl-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2650640.png)
![[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2650642.png)

![(5-Acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650648.png)


![8-(4-Bromophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2650653.png)




![3,4,5-Trimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2650661.png)
